6-Methoxy-2-pyrazinecarboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-pyrazinecarboxylic acid ethyl ester is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of pyrazinecarboxylic acid, which is a heterocyclic compound that has various biological activities. The compound has been synthesized using different methods, and its potential applications in scientific research have been explored.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-pyrazinecarboxylic acid ethyl ester is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in cells. It has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which play a crucial role in the pathogenesis of various diseases.
Biochemische Und Physiologische Effekte
6-Methoxy-2-pyrazinecarboxylic acid ethyl ester has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has also been found to reduce inflammation and oxidative stress in cells. Additionally, it has been shown to have a protective effect on the liver and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Methoxy-2-pyrazinecarboxylic acid ethyl ester in lab experiments include its ability to inhibit the growth of cancer cells and its anti-inflammatory and antioxidant properties. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 6-Methoxy-2-pyrazinecarboxylic acid ethyl ester. One potential area of research is the development of more efficient synthesis methods for the compound. Another area of research is the exploration of the compound's potential use as a diagnostic tool for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in treating various diseases.
Conclusion:
In conclusion, 6-Methoxy-2-pyrazinecarboxylic acid ethyl ester is a chemical compound that has potential applications in scientific research. The compound has been synthesized using various methods, and its biological activities have been extensively studied. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties and has potential use as a diagnostic tool for cancer and other diseases. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in treating various diseases.
Synthesemethoden
The synthesis of 6-Methoxy-2-pyrazinecarboxylic acid ethyl ester can be achieved using various methods. One of the most common methods is the reaction of 2,6-dichloropyrazine with potassium ethoxide followed by the addition of methyl iodide and ethyl chloroformate. The resulting compound is then hydrolyzed with sodium hydroxide to obtain 6-Methoxy-2-pyrazinecarboxylic acid ethyl ester.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-pyrazinecarboxylic acid ethyl ester has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. The compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Eigenschaften
CAS-Nummer |
136309-08-5 |
---|---|
Produktname |
6-Methoxy-2-pyrazinecarboxylic acid ethyl ester |
Molekularformel |
C8H10N2O3 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
ethyl 6-methoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(11)6-4-9-5-7(10-6)12-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
JYOGJLQLLUNMRY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=CC(=N1)OC |
Kanonische SMILES |
CCOC(=O)C1=CN=CC(=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.